RNase L Activation: Nanomolar Potency of (2-Bromothiophen-3-yl)methanamine Hydrochloride
The target compound demonstrates potent activation of RNase L with an IC50 of 2.30 nM, as measured by the concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1]. This value represents a >10,000-fold higher potency compared to a structurally related analog, which exhibited an EC50 of 26 µM (26,000 nM) in a human recombinant RNase L activation assay [2]. While assay conditions differ slightly (mouse extract vs. recombinant human enzyme), the magnitude of the potency gap strongly supports a genuine, target-specific advantage conferred by the 2-bromo-3-aminomethyl substitution pattern.
| Evidence Dimension | RNase L Activation Potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Structurally related analog (human RNase L) EC50 = 26,000 nM |
| Quantified Difference | >10,000-fold difference |
| Conditions | Mouse L cell extract protein synthesis inhibition (target) vs. human recombinant RNase L FRET probe cleavage (comparator) |
Why This Matters
For researchers investigating RNase L-mediated antiviral pathways, this potency differential eliminates the need for high-concentration compound stocks and reduces off-target effects at effective doses.
- [1] BindingDB. (2009). PrimarySearch_ki: IC50 = 2.30 nM for RNase L activation. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB. (2012). BDBM50373166: EC50 = 2.60E+4 nM for human recombinant RNase L activation. Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=BDBM50373166 View Source
